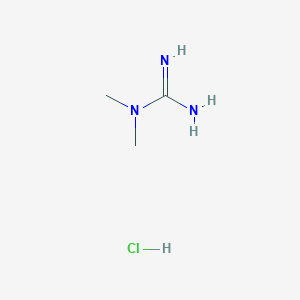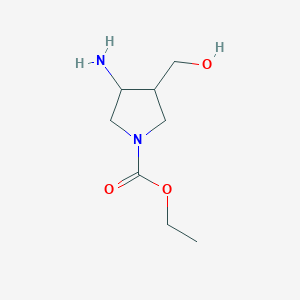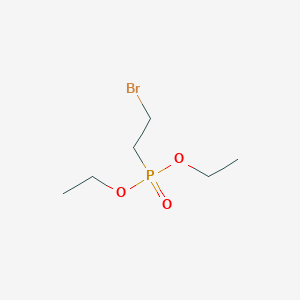
Chlorhydrate de 1,1-diméthylguanidine
Vue d'ensemble
Description
1,1-Dimethylguanidine hydrochloride (DMGH) is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a highly versatile compound that can be used in a variety of applications.
Applications De Recherche Scientifique
D'après les informations disponibles, voici une analyse complète du « chlorhydrate de 1,1-diméthylguanidine » axée sur ses applications de recherche scientifique :
Inhibition de la synthèse endogène de l'oxyde nitrique
Le this compound agit comme un inhibiteur de la synthèse endogène de l'oxyde nitrique (NO). Des études ont examiné ses effets lorsqu'il est administré de manière exogène à des rats hypertendus spontanément (SHR) anesthésiés et à des rats Wistar-Kyoto (WKY), en observant les changements de la pression artérielle moyenne (PAM), de la fréquence cardiaque (FC) et de l'activité nerveuse sympathique rénale .
Mécanisme D'action
Target of Action
1,1-Dimethylguanidine hydrochloride, also known as metformin, primarily targets the liver . It is an endogenous nitric oxide (NO) synthesis inhibitor . The liver plays a crucial role in maintaining glucose homeostasis in the body .
Mode of Action
The compound interacts with its target, the liver, by suppressing glucose production, a process known as hepatic gluconeogenesis . This interaction results in a decrease in hyperglycemia, which is an elevated level of glucose in the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by 1,1-Dimethylguanidine hydrochloride is the LKB1-AMPK (AMP-activated protein kinase) pathway . This pathway is involved in energy homeostasis. Activation of this pathway suppresses hepatic gluconeogenesis, leading to a decrease in blood glucose levels .
Pharmacokinetics
Its half-life is approximately 7-8 hours . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches systemic circulation and thus, its efficacy .
Result of Action
The primary result of the action of 1,1-Dimethylguanidine hydrochloride is a decrease in hyperglycemia . By suppressing hepatic gluconeogenesis, it reduces the amount of glucose produced by the liver, leading to lower blood glucose levels . This makes it an effective treatment for conditions like diabetes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,1-Dimethylguanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting its activity and thereby reducing the production of nitric oxide. This interaction is essential in studying the regulation of nitric oxide levels in biological systems. Additionally, 1,1-Dimethylguanidine hydrochloride can interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability .
Cellular Effects
1,1-Dimethylguanidine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nitric oxide synthesis by 1,1-Dimethylguanidine hydrochloride can affect the signaling pathways that rely on nitric oxide as a signaling molecule. This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,1-Dimethylguanidine hydrochloride involves its binding interactions with biomolecules, particularly enzymes. By inhibiting nitric oxide synthase, 1,1-Dimethylguanidine hydrochloride reduces the production of nitric oxide, a critical signaling molecule in various physiological processes. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 1,1-Dimethylguanidine hydrochloride may interact with other enzymes and proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethylguanidine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1,1-Dimethylguanidine hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1,1-Dimethylguanidine hydrochloride can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,1-Dimethylguanidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in blood pressure, heart rate, and renal function. These threshold effects highlight the importance of dosage optimization in experimental studies involving 1,1-Dimethylguanidine hydrochloride .
Metabolic Pathways
1,1-Dimethylguanidine hydrochloride is involved in various metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other related metabolites. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,1-Dimethylguanidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of 1,1-Dimethylguanidine hydrochloride is essential for elucidating its cellular effects and optimizing its use in experimental studies .
Subcellular Localization
1,1-Dimethylguanidine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is critical for its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
1,1-dimethylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVLNFSVPLPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884895 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22583-29-5 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















